Desethyl-Pirimiphos-methyl

Übersicht

Beschreibung

Desethyl pirimiphos-methyl is a derivative of pirimiphos-methyl, an organophosphate insecticide widely used in agriculture and public health. This compound is known for its efficacy in controlling a broad spectrum of insects and mites. Desethyl pirimiphos-methyl retains many of the parent compound’s properties but with slight modifications that can influence its behavior and applications.

Wissenschaftliche Forschungsanwendungen

Desethyl pirimiphos-methyl has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of organophosphate compounds.

Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase, to understand its effects on nerve function.

Medicine: Investigated for its potential therapeutic applications, including its role in treating parasitic infections.

Industry: Utilized in the development of new pesticides and insecticides with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

Desethyl pirimiphos-methyl, also known as Pirimiphos-methyl-N-desethyl, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of insects. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses. By inhibiting AChE, Desethyl pirimiphos-methyl disrupts normal nerve function in insects, leading to their paralysis and eventual death .

Mode of Action

Desethyl pirimiphos-methyl acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. The overstimulation of the nervous system results in symptoms such as tremors, paralysis, and ultimately death in insects .

Biochemical Pathways

It is known that the compound interferes with the cholinergic pathway in the nervous system by inhibiting the action of ache . This inhibition disrupts the normal function of the nervous system, leading to the symptoms described above.

Pharmacokinetics

The compound is metabolized in the insect’s body, with one of the metabolites being the active inhibitor of AChE

Result of Action

The primary result of Desethyl pirimiphos-methyl’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . This makes it an effective insecticide for controlling a wide range of insects and mites, including grain weevils, common flour mites, warehouse moths, mill moths, flour beetles, rust-red grain beetles, food mites, and stored grain pests .

Action Environment

The efficacy and stability of Desethyl pirimiphos-methyl can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment . It is slightly mobile in soil, indicating that it can move through the soil profile and potentially reach groundwater . The compound is also known to be used in a variety of environments, including stored grains and non-cropped areas such as animal houses, domestic, and industrial premises . .

Biochemische Analyse

Biochemical Properties

Desethyl pirimiphos-methyl plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, Desethyl pirimiphos-methyl interacts with other biomolecules, including various esterases and phosphatases, altering their activity and impacting metabolic processes .

Cellular Effects

Desethyl pirimiphos-methyl affects various types of cells and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to excessive stimulation of cholinergic receptors . This can result in neurotoxicity, manifesting as tremors, convulsions, and other neurological symptoms. In non-neuronal cells, Desethyl pirimiphos-methyl can influence gene expression and cellular metabolism, potentially leading to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of Desethyl pirimiphos-methyl involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the phosphorothioate group of Desethyl pirimiphos-methyl, which forms covalent bonds with the serine residue in the enzyme’s active site . Additionally, Desethyl pirimiphos-methyl may inhibit other enzymes involved in detoxification processes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desethyl pirimiphos-methyl can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or prolonged exposure to light . Over time, its inhibitory effects on acetylcholinesterase may diminish as the compound degrades, reducing its potency . Long-term exposure studies have shown that Desethyl pirimiphos-methyl can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Desethyl pirimiphos-methyl vary with different dosages in animal models. At low doses, it can cause mild inhibition of acetylcholinesterase, leading to subtle neurological effects . At higher doses, the compound can cause severe neurotoxicity, including convulsions, respiratory distress, and even death . Threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold . Chronic exposure to high doses can also lead to long-term health effects, including liver and kidney damage .

Metabolic Pathways

Desethyl pirimiphos-methyl is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including hydroxypyrimidine compounds . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the formation of reactive oxygen species, contributing to oxidative stress and cellular damage .

Transport and Distribution

Within cells and tissues, Desethyl pirimiphos-methyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes and accumulate in fatty tissues .

Subcellular Localization

Desethyl pirimiphos-methyl’s subcellular localization plays a crucial role in its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can disrupt normal cellular processes . Targeting signals and post-translational modifications may direct Desethyl pirimiphos-methyl to these compartments, enhancing its toxic effects . Additionally, its interaction with mitochondrial enzymes can lead to impaired energy production and increased oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of desethyl pirimiphos-methyl typically involves the desethylation of pirimiphos-methyl. This process can be achieved through various chemical reactions, including hydrolysis or enzymatic processes that remove the ethyl group from the parent compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of desethyl pirimiphos-methyl follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through distillation or crystallization to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

Desethyl pirimiphos-methyl undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can revert oxidized forms back to the original compound, typically using reducing agents like sodium borohydride.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pirimiphos-methyl: The parent compound, widely used as an insecticide.

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

Diazinon: Used in agriculture for pest control, also an acetylcholinesterase inhibitor.

Uniqueness

Desethyl pirimiphos-methyl is unique due to its specific structural modifications, which can influence its reactivity, toxicity, and environmental behavior. Compared to its parent compound, it may exhibit different pharmacokinetics and dynamics, making it a valuable subject for research and development in various fields.

Biologische Aktivität

Desethyl pirimiphos-methyl is a significant metabolite of the organophosphorus pesticide pirimiphos-methyl, primarily known for its insecticidal properties. Understanding the biological activity of desethyl pirimiphos-methyl is crucial for assessing its environmental impact, toxicity, and potential health risks.

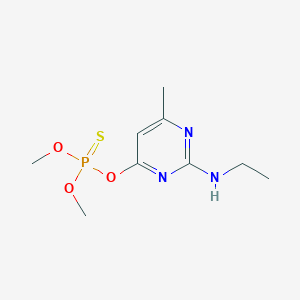

Chemical Structure and Metabolism

Desethyl pirimiphos-methyl is formed through the metabolic dealkylation of pirimiphos-methyl, which involves the removal of an ethyl group. This transformation is part of a broader metabolic pathway that includes various hydroxylated and oxidized metabolites. The primary metabolic pathway in mammals has been studied extensively, revealing that desethyl pirimiphos-methyl retains some biological activity, particularly in inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function.

Biological Activity

1. Enzyme Inhibition:

Desethyl pirimiphos-methyl exhibits significant AChE inhibition, similar to its parent compound. A study indicated that desethyl pirimiphos-methyl can cause red blood cell (RBC) AChE inhibition at lower doses compared to brain AChE inhibition, highlighting its neurotoxic potential .

2. Toxicity Studies:

Research has shown that acute toxicity tests on rats revealed symptoms consistent with cholinergic toxicity, including tremors and paralysis, at doses leading to significant AChE inhibition. For example, a study involving repeated dosing demonstrated that RBC cholinesterase activity was reduced by 60% in treated groups .

Case Studies and Research Findings

Case Study 1: Acute Toxicity in Rats

- Objective: To assess the acute toxicity of desethyl pirimiphos-methyl.

- Method: Male and female rats were administered varying doses.

- Findings: Significant AChE inhibition was observed at doses as low as 1 mg/kg, with clinical signs of toxicity noted at higher doses. The study concluded that desethyl pirimiphos-methyl poses a considerable risk to non-target organisms through its neurotoxic effects .

Case Study 2: Metabolic Fate in Animals

- Objective: To investigate the metabolism of pirimiphos-methyl and its derivatives.

- Method: Bile duct cannulated rats were used to track excretion patterns of radiolabeled compounds.

- Findings: Around 38% of the administered dose was recovered in urine as desethyl pirimiphos-methyl and other metabolites, suggesting efficient metabolic conversion and potential reabsorption mechanisms .

Data Tables

| Metabolite | Percentage in Urine | Toxicological Effect |

|---|---|---|

| Desethyl Pirimiphos-Methyl | 30% | Cholinesterase inhibition |

| R35510 | Variable | Minor neurotoxic effects |

| R402186 | Variable | Potentially less toxic |

Environmental Impact

Desethyl pirimiphos-methyl's persistence in the environment raises concerns regarding its ecological impact. Residue studies indicate that it can remain detectable in soil and water systems long after application, potentially affecting non-target species and disrupting local ecosystems .

Eigenschaften

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJYNECHJIZSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217224 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-59-1 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.